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Compound of Interest

Compound Name: Cirsiumaldehyde

Cat. No.: B1253413

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
Cirsiumaldehyde, a naturally occurring aldehyde with potential applications in research and
drug development. This document is intended for researchers, scientists, and professionals in
the field of medicinal chemistry and natural product synthesis.

Cirsiumaldehyde, also known by its systematic name 5,5'-[oxybis(methylene)]bis(2-
furancarboxaldehyde) or as OBMF, is a furan derivative with the molecular formula C12H100s
and a molecular weight of 234.20 g/mol .[1][2] Its structure features two furan rings linked by an
ether bridge, with each ring bearing an aldehyde functional group. This unique chemical
architecture makes it a subject of interest for its potential biological activities, including anti-
inflammatory and antioxidant properties.[3][4][5]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Cirsiumaldehyde, providing a
reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of Cirsiumaldehyde
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] Chemical Shift (5, o Coupling Constant
Proton Assignment Multiplicity
ppm) (3, Hz)
-CHO 9.64 S
=CH (furan ring) 7.22 d 4.0
=CH (furan ring) 6.58 d 4.0
-O-CHz2- 4.64 S

Table 2: 13C NMR Spectral Data of Cirsiumaldehyde

Carbon Assignment Chemical Shift (6, ppm)
-CHO 177.7

C (furan ring, C=0 attached) 157.2

C (furan ring, CH:z attached) 152.7

=CH (furan ring) 121.9

=CH (furan ring) 111.9

-O-CHz- 64.6

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Cirsiumaldehyde
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Characteristic Absorption

Functional Group Intensity
(cm™)

C-H (aldehyde) ~2850 and ~2750 Medium

C=0 (aldehyde) 1700 - 1680 Strong

C=C (furan ring) 1600 - 1500 Medium

C-O-C (ether) 1250 - 1050 Strong

C-H (furan ring) ~3100 Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Cirsiumaldehyde

lon m/z (calculated)
[M]+ 234.05

[M+H]+ 235.06

M+Na]+ 257.04

[ ]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data
presented above.

NMR Spectroscopy

High-resolution *H and 3C NMR spectra are typically acquired on a 400 MHz or higher field
NMR spectrometer. A standard experimental protocol would involve:

o Sample Preparation: Dissolving 5-10 mg of purified Cirsiumaldehyde in approximately 0.5-
0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds). Tetramethylsilane (TMS) is
commonly used as an internal standard for chemical shift referencing.

o Data Acquisition:
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o H NMR: A standard single-pulse experiment is used with a pulse angle of 30-45 degrees,
a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated to achieve a
good signal-to-noise ratio.

o 13C NMR: A proton-decoupled single-pulse experiment is employed with a spectral width of
around 220 ppm. Due to the lower natural abundance of the 13C isotope, a larger number
of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally
required.

o Data Processing: The acquired free induction decays (FIDs) are processed using appropriate
software. This involves Fourier transformation, phase correction, and baseline correction to
obtain the final spectra.

The logical workflow for NMR data acquisition and analysis is depicted in the following diagram.

Spectum Data Processing & Analysis
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NMR Data Acquisition and Analysis Workflow

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. A typical
procedure includes:

e Sample Preparation: A small amount of the solid Cirsiumaldehyde is placed directly on the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1253413?utm_src=pdf-body-img
https://www.benchchem.com/product/b1253413?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

pellet can be prepared by grinding the sample with potassium bromide and pressing it into a
thin disk.

o Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm~! with a
resolution of 4 cm~1. A background spectrum of the empty ATR crystal or a pure KBr pellet is
first collected and automatically subtracted from the sample spectrum.

o Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus
wavenumber, is analyzed to identify characteristic absorption bands corresponding to the
functional groups present in the molecule.

The general workflow for FTIR analysis is outlined below.

Sample Preparation Data Acquisition Data Analysis
Place Sample on ATR Crystal or Prepare KBr Pellet Record Background Spectrum |—> Record Sample Spectrum Background Subtraction |—>| Identify Characteristic Absorption Bands

Click to download full resolution via product page
FTIR Analysis Workflow

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic
separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). A
general protocol for ESI-MS would be:

o Sample Preparation: A dilute solution of Cirsiumaldehyde is prepared in a suitable solvent
(e.g., methanol, acetonitrile) and introduced into the ion source of the mass spectrometer via
direct infusion or after LC separation.

« lonization: Electrospray ionization (ESI) is a common technique for this type of molecule,
which generates protonated molecules ([M+H]*) or other adducts in the gas phase.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).
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o Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass
spectrometry (MS/MS) can be performed. The precursor ion of interest (e.g., the [M+H]* ion
of Cirsiumaldehyde) is selected, fragmented by collision-induced dissociation (CID), and

the resulting fragment ions are analyzed.

A logical relationship for mass spectrometry analysis is shown below.
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Mass Spectrometry Analysis Logic

Signaling Pathways

While specific signaling pathways directly modulated by Cirsiumaldehyde have not been
extensively elucidated, studies on extracts from the Cirsium genus, rich in various bioactive
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compounds, suggest potential involvement in anti-inflammatory and antioxidant pathways. For
instance, compounds from Cirsium species have been shown to inhibit the expression of pro-
inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2
(COX-2).[3][4] The underlying mechanisms may involve the modulation of key signaling
cascades like the NF-kB and JNK pathways.[4] Furthermore, the antioxidant effects of Cirsium
extracts are thought to be mediated, in part, through the activation of the Nrf2/HO-1 signaling
pathway.[4] Further research is warranted to specifically delineate the molecular targets and
signaling pathways of Cirsiumaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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